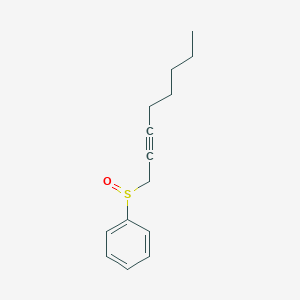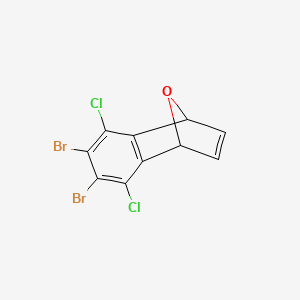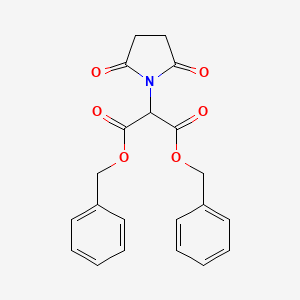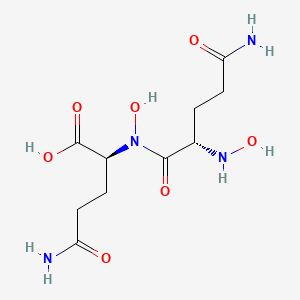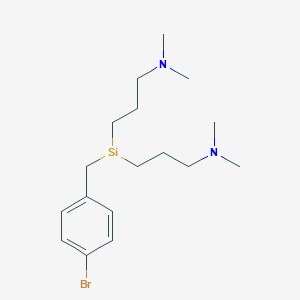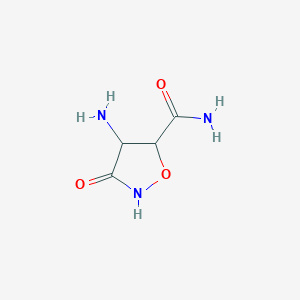
1,4-Bis(trimethylsilyl)-2-hexyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trimethylsilyl)-2-hexyne is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsilyl)-2-hexyne can be synthesized through the oxidative coupling of terminal acetylenes in the presence of copper(I) catalysts. One common method involves the use of trimethylsilylacetylene and copper(I) chloride-tetramethylethylenediamine (TMEDA) complex as the catalyst. The reaction is typically carried out in acetone with a stream of oxygen gas to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of robust catalyst systems, such as the Navale catalyst system (CuI/N,N-dimethylaminopyridine, O2, NCMe), has been reported to simplify the process and minimize risks associated with the preparation .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trimethylsilyl)-2-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,4-Bis(trimethylsilyl)-2-hexyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is employed in catalytic processes to enhance reaction efficiency and selectivity
Mécanisme D'action
The mechanism by which 1,4-Bis(trimethylsilyl)-2-hexyne exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, facilitating its use in different chemical reactions. The trimethylsilyl groups also provide steric protection, which can enhance the selectivity of reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound has a similar structure but with a benzene ring instead of a hexyne backbone.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another related compound with a butadiyne backbone.
Uniqueness
1,4-Bis(trimethylsilyl)-2-hexyne is unique due to its hexyne backbone, which imparts distinct chemical properties compared to its analogs. The presence of the hexyne structure allows for different reactivity patterns and applications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
848891-46-3 |
|---|---|
Formule moléculaire |
C12H26Si2 |
Poids moléculaire |
226.50 g/mol |
Nom IUPAC |
trimethyl(4-trimethylsilylhex-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-8-12(14(5,6)7)10-9-11-13(2,3)4/h12H,8,11H2,1-7H3 |
Clé InChI |
JJDABLQLTNMXNG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CC[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


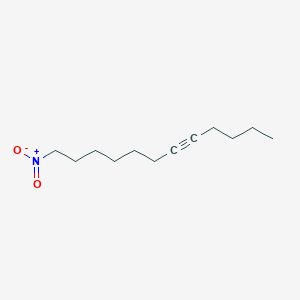
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
